(S)-2-Ethyl-3-methylbut-3-en-1-ol

Description

Significance of Chiral Allylic Alcohols in Stereoselective Synthesis

Chiral allylic alcohols are a highly important class of molecules in organic synthesis due to their versatility as synthetic intermediates. researchgate.net Their utility stems from the presence of multiple reactive sites: a hydroxyl group, a carbon-carbon double bond, and a stereocenter. This combination allows for a wide array of chemical transformations, including epoxidation, dihydroxylation, and various carbon-carbon bond-forming reactions, all of which can be influenced by the existing stereocenter to achieve high levels of stereoselectivity in the products. The ability to control the three-dimensional arrangement of atoms is crucial in the synthesis of pharmaceuticals, agrochemicals, and natural products, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even harmful. encyclopedia.pubmdpi.com

The development of catalytic asymmetric methods to synthesize enantioenriched allylic alcohols has been a major focus of research. researchgate.net These methods provide access to a vast array of chiral building blocks that are essential for the construction of complex molecular architectures. researchgate.net

Structural Characteristics and Chirality of (S)-2-Ethyl-3-methylbut-3-en-1-ol

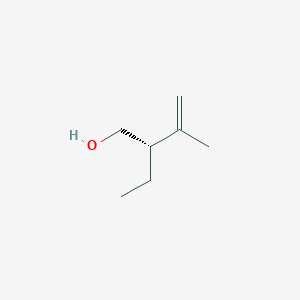

This compound is a primary allylic alcohol with the chemical formula C₇H₁₄O. nih.gov Its structure features a but-3-en-1-ol backbone substituted with an ethyl group at the C2 position and a methyl group at the C3 position. The key feature of this molecule is the stereogenic center at the C2 carbon, which is designated as having the (S)-configuration. This chirality arises from the specific spatial arrangement of the four different groups attached to this carbon: a hydroxylmethyl group (-CH₂OH), an ethyl group (-CH₂CH₃), a vinyl group (-C(CH₃)=CH₂), and a hydrogen atom.

The presence of the double bond adjacent to the chiral center makes it an allylic alcohol. This proximity of functional groups allows for stereochemical control in subsequent reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol |

| IUPAC Name | (2S)-2-ethyl-3-methylbut-3-en-1-ol |

| InChI | InChI=1S/C7H14O/c1-4-7(5-8)6(2)3/h7-8H,2,4-5H2,1,3H3/t7-/m1/s1 |

| InChIKey | HOEIQJYPUYKCOU-SSDOTTSWSA-N |

| Canonical SMILES | CCC@HC(=C)C |

Data sourced from PubChem. nih.gov

Historical Development and Early Research Trajectories

The development of synthetic routes to chiral allylic alcohols has a rich history in organic chemistry. Early methods often relied on the resolution of racemic mixtures, which is inherently inefficient as it discards at least half of the material. A significant breakthrough was the development of substrate-controlled and reagent-controlled asymmetric syntheses.

One of the pioneering approaches to accessing chiral allylic alcohols was the Sharpless Asymmetric Epoxidation, which allowed for the highly enantioselective epoxidation of prochiral allylic alcohols. While not a direct synthesis of this compound, this methodology highlighted the importance and feasibility of catalytic asymmetric transformations on this class of compounds.

Later research focused on the development of catalytic asymmetric additions of organometallic reagents to α,β-unsaturated aldehydes. This approach allows for the direct construction of the chiral center and the allylic alcohol functionality in a single step. The use of chiral ligands to control the stereochemical outcome of these reactions has been a particularly fruitful area of research.

The synthesis of the parent achiral 3-methylbut-3-en-1-ol can be achieved through various methods, including the reaction of isobutene with formaldehyde. google.com The introduction of the ethyl group at the C2 position with stereochemical control to yield the (S)-enantiomer would require a stereoselective synthetic strategy. One plausible modern approach would involve the asymmetric allylation of an appropriate aldehyde.

Scope and Objectives of Current Academic Research on this compound

Current research in the field of stereoselective synthesis continues to seek more efficient, atom-economical, and environmentally benign methods for the preparation of chiral molecules. For a compound like this compound, current research objectives would likely fall into the following categories:

Development of Novel Catalytic Systems: The design and application of new chiral catalysts for the asymmetric synthesis of highly substituted allylic alcohols remains an active area. The focus is on achieving high enantioselectivity and diastereoselectivity with a broad range of substrates under mild reaction conditions. rsc.org

Applications in Target-Oriented Synthesis: As a chiral building block, this compound can serve as a starting material for the synthesis of complex natural products and pharmaceuticals. Research in this area would involve the strategic use of its functional groups to construct more elaborate molecular frameworks.

Exploration of New Synthetic Transformations: The unique arrangement of functional groups in this molecule makes it an interesting substrate for exploring new synthetic methodologies. For instance, the development of novel tandem reactions that capitalize on the reactivity of both the alcohol and the alkene functionalities could lead to the efficient construction of polyfunctionalized molecules. rsc.org

Understanding Reaction Mechanisms: Detailed mechanistic studies of the reactions used to synthesize and transform chiral allylic alcohols are crucial for the rational design of new and improved synthetic methods. This includes computational and experimental investigations into the transition states and intermediates of catalytic cycles.

Structure

3D Structure

Properties

Molecular Formula |

C7H14O |

|---|---|

Molecular Weight |

114.19 g/mol |

IUPAC Name |

(2S)-2-ethyl-3-methylbut-3-en-1-ol |

InChI |

InChI=1S/C7H14O/c1-4-7(5-8)6(2)3/h7-8H,2,4-5H2,1,3H3/t7-/m1/s1 |

InChI Key |

HOEIQJYPUYKCOU-SSDOTTSWSA-N |

Isomeric SMILES |

CC[C@H](CO)C(=C)C |

Canonical SMILES |

CCC(CO)C(=C)C |

Origin of Product |

United States |

Advanced Methodologies for the Enantioselective Synthesis of S 2 Ethyl 3 Methylbut 3 En 1 Ol

Asymmetric Catalysis Approaches for (S)-2-Ethyl-3-methylbut-3-en-1-ol

Asymmetric catalysis represents a powerful strategy for the synthesis of enantiomerically pure compounds, offering high efficiency and atom economy. kashanu.ac.ir This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product from a prochiral substrate. For the synthesis of this compound, various catalytic systems, including metal-based and organocatalytic methods, have been developed.

Ligand-Controlled Enantioselective Transformations

In transition-metal catalysis, the chiral ligand bound to the metal center is paramount in dictating the stereochemical outcome of a reaction. The synthesis of this compound can be achieved through the enantioselective addition of an organometallic reagent to an α,β-unsaturated aldehyde, where a chiral ligand controls the facial selectivity of the addition.

A documented one-pot procedure involves the asymmetric addition of diethylzinc (B1219324) to 2-ethylpropenal. google.com This reaction is promoted by chiral ligand systems, such as the amino alcohol (-)-N-methylisoborneol ((-)-MIB), which coordinates to the zinc atom, creating a chiral environment that directs the ethyl group to one face of the enal. google.com This method has been shown to produce the desired (S)-allylic alcohol with high enantioselectivity. google.com The initial alkyl addition forms a chiral zinc alkoxide intermediate, which can then be further functionalized in situ. google.com While amino alcohol ligands are effective, bis(sulfonamide) ligands have also been shown to catalyze similar reactions with significantly reduced reaction times. google.com

| Ligand | Substrate | Reagent | Product | Enantiomeric Excess (ee) | Reference |

| (-)-MIB (L*3) | 2-Ethylpropenal | Et2Zn | This compound | >90% | google.com |

This interactive table summarizes the ligand-controlled synthesis of the target compound. Click on the headers to sort the data.

Metal-Catalyzed Asymmetric Hydrogenation and Reduction Strategies

Asymmetric hydrogenation is a highly efficient method for the stereoselective reduction of unsaturated bonds. For the synthesis of chiral saturated alcohols, the hydrogenation of prochiral allylic alcohols is a key strategy. scispace.com Iridium complexes featuring chiral N,P-ligands have emerged as particularly effective catalysts for the asymmetric hydrogenation of various allylic alcohols, including challenging trisubstituted substrates. rsc.orgscispace.comdiva-portal.org

These reactions can proceed via kinetic resolution (KR) or dynamic kinetic resolution (DKR). In a kinetic resolution, one enantiomer of a racemic allylic alcohol is hydrogenated faster than the other, allowing for the separation of the unreacted, enantiopure starting material. rsc.org Iridium-catalyzed KR of racemic tertiary allylic alcohols has been achieved with high selectivity factors (s up to 211), yielding the desired alcohol with excellent enantiopurity (>99% ee). rsc.org

Dynamic kinetic resolution combines rapid racemization of the starting alcohol with a stereoselective hydrogenation, theoretically allowing for a 100% yield of a single enantiomer of the product. diva-portal.orgresearchgate.net Iridium-N,P-ligand complexes have been successfully employed in the DKR of secondary allylic alcohols, producing chiral saturated alcohols with exceptional diastereoselectivities (up to 95:5) and enantioselectivities (>99% ee). diva-portal.orgresearchgate.net While not specifically documented for this compound, these methods are directly applicable to its saturated analogue or could be adapted for the reduction of a suitable prochiral precursor.

| Catalyst System | Substrate Type | Method | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

| Ir-N,P Complex | Racemic Tertiary Allylic Alcohols | Kinetic Resolution | N/A | Up to >99% (unreacted) | rsc.org |

| Ir-N,P Complex | Racemic Secondary Allylic Alcohols | Dynamic Kinetic Resolution | Up to 95:5 | Up to >99% (product) | diva-portal.orgresearchgate.net |

| Ru-BINAP | Racemic Allylic Alcohols | Kinetic Resolution | N/A | High | rsc.org |

| Rh-Diphosphine | γ-Aryl Allylic Alcohols | Asymmetric Hydrogenation | High | High | scispace.com |

This interactive table presents findings from metal-catalyzed hydrogenation of allylic alcohols. Click on the headers to sort the data.

Organocatalytic Methods for Chiral Induction

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has become a third pillar of asymmetric synthesis. pnas.org For the synthesis of chiral allylic alcohols, organocatalytic methods offer a valuable alternative to metal-based systems. researchgate.netau.dk One common strategy involves the use of chiral secondary amines, which react with α,β-unsaturated aldehydes to form chiral iminium ions. pnas.org This activation lowers the LUMO of the enal, facilitating enantioselective additions.

Another powerful approach is the organocatalytic kinetic resolution of racemic allylic alcohols. researchgate.net For instance, N-heterocyclic carbenes (NHCs) have been used to catalyze the acylation of tertiary allylic alcohols, achieving high enantioselectivities (≥99% ee). researchgate.net This method is particularly suitable for accessing chiral tertiary alcohols that are difficult to synthesize via other asymmetric routes. researchgate.net Although a direct organocatalytic synthesis of this compound is not explicitly reported, these established methodologies for similar structures demonstrate the potential of organocatalysis in this context. nih.govacs.org

Chiral Pool-Based Synthesis of this compound

The chiral pool comprises readily available, inexpensive, and enantiopure natural products such as terpenes, amino acids, and carbohydrates. nih.govgoogle.com These compounds serve as valuable starting materials for the synthesis of complex chiral targets, incorporating their inherent stereochemistry into the final product.

Derivatization from Naturally Occurring Chiral Precursors

The synthesis of terpene-like molecules such as this compound can often begin from naturally abundant chiral terpenes. nih.govmdpi.com A closely related synthesis is that of methyl trans-chrysanthemate, which can be prepared enantioselectively from 3-methylbut-2-en-1-ol (prenol). unamur.be

In this synthetic route, a key step is the Sharpless asymmetric epoxidation of the allylic alcohol. unamur.beresearchgate.net Using titanium tetraisopropoxide, a hydroperoxide, and a chiral diethyl tartrate ligand, the prochiral alcohol is converted into a chiral epoxy alcohol with high enantioselectivity. unamur.be For example, using (L)-diisopropyl tartrate yields the (S)-(3,3-dimethyloxiran-2-yl)methanol intermediate. unamur.be This chiral building block, containing the crucial stereocenter, is then elaborated through a series of steps, including oxidation and Wittig-type reactions, to arrive at the final target. unamur.be This strategy effectively transfers the stereochemical information from the chiral tartrate to the product via a substrate-controlled transformation.

Stereospecific Functionalization of Achiral Substrates

This approach involves the transformation of an achiral or racemic substrate into a chiral product in a reaction where the stereochemical outcome is controlled with high fidelity. Biocatalysis, using isolated enzymes or whole-cell systems, is a powerful tool for this purpose. Enzymes like lipases and carbonyl reductases operate with high chemo-, regio-, and stereoselectivity. mdpi.commdpi.com

For example, a prochiral ketone precursor to the target alcohol could be reduced using a carbonyl reductase that exhibits anti-Prelog selectivity, yielding the desired (S)-alcohol with excellent enantiomeric purity. acs.org Alternatively, a racemic mixture of 2-Ethyl-3-methylbut-3-en-1-ol could be resolved using a lipase-catalyzed transesterification, where the enzyme selectively acylates the (R)-enantiomer, allowing for the separation of the unreacted (S)-enantiomer. mdpi.commdpi.com

Another powerful chemical method involves the stereospecific functionalization of chiral organoboranes. rsc.org Chiral secondary or tertiary boronic esters can be synthesized from achiral starting materials via catalytic asymmetric hydroboration. rsc.org These intermediates then undergo stereospecific transformations, such as oxidation to the corresponding alcohol, where the C-B bond is replaced by a C-O bond with retention of configuration. rsc.orgdicp.ac.cn This allows the chirality established in the hydroboration step to be faithfully transferred to the final alcohol product. dicp.ac.cn

Biocatalytic Synthetic Routes to this compound

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. For the preparation of this compound, two primary biocatalytic strategies are of significant interest: enzyme-mediated enantioselective reductions and lipase-catalyzed kinetic resolutions.

The direct, enantioselective reduction of a prochiral ketone or aldehyde is an atom-economical approach to chiral alcohols. In the context of synthesizing this compound, the precursor would be 2-ethyl-3-methylbut-3-enal. The biocatalytic reduction of α,β-unsaturated aldehydes can be achieved using a combination of ene-reductases (EREDs) and alcohol dehydrogenases (ADHs).

Ene-reductases, belonging to the 'Old Yellow Enzyme' family of flavoproteins, catalyze the asymmetric reduction of activated carbon-carbon double bonds. nih.gov This is followed by the reduction of the aldehyde functionality by an alcohol dehydrogenase to yield the saturated chiral alcohol. However, for the synthesis of an unsaturated alcohol like this compound, the selective reduction of the carbonyl group without affecting the double bond is crucial. This can be achieved using specific alcohol dehydrogenases that exhibit high chemoselectivity for the carbonyl group.

Whole-cell biocatalysts, such as Geotrichum candidum and Rhodotorula rubra, have been successfully employed for the enantioselective reduction of various ketones and aldehydes. mdpi.com For instance, the bioreduction of certain ketones has yielded the corresponding (R)- or (S)-alcohols with high conversion and enantiomeric excess (e.e.). mdpi.com The choice of microorganism is critical as it determines the stereochemical outcome of the reduction, following either the Prelog or anti-Prelog rule.

| Substrate | Biocatalyst | Product | Conversion (%) | e.e. (%) | Stereochemistry |

| 2-Octanone | Geotrichum candidum | (R)-2-Octanol | 95 | >99 | anti-Prelog |

| Various Ketones | Rhodotorula rubra | (S)-Alcohols | 98 | 99 | Prelog |

This table presents examples of enantioselective reductions of ketones using whole-cell biocatalysts, demonstrating the potential for synthesizing chiral alcohols.

The application of isolated alcohol dehydrogenases, often from sources like Rhodococcus erythropolis, has been demonstrated in the synthesis of other chiral alcohols, achieving excellent enantiomeric excess (>99.9%) and good conversion rates (>98%). nih.gov These processes have been optimized for pilot-scale production, highlighting the industrial viability of this approach. nih.gov

Kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. In this method, an enzyme, typically a lipase (B570770), selectively catalyzes the reaction of one enantiomer, leaving the other unreacted and thus enantiomerically enriched. For the synthesis of this compound, a racemic mixture of 2-ethyl-3-methylbut-3-en-1-ol would be subjected to lipase-catalyzed acylation.

Lipases such as Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, are highly effective for these transformations. researchgate.net The choice of acyl donor and solvent significantly influences the reaction rate and enantioselectivity. Vinyl esters, such as vinyl acetate (B1210297) or vinyl butanoate, are often used as acyl donors to drive the reaction to completion. researchgate.net

The key parameters in a lipase-catalyzed kinetic resolution are the conversion and the enantiomeric excess of both the product and the remaining substrate. Ideally, the reaction is stopped at approximately 50% conversion to obtain both the acylated product and the unreacted alcohol in high enantiomeric purity. The enantioselectivity of the process is quantified by the E-value, where a high E-value indicates a more effective resolution.

| Racemic Alcohol | Lipase | Acyl Donor | Solvent | Product ((R)-ester) e.e. (%) | Unreacted Alcohol ((S)-alcohol) e.e. (%) | E-value |

| 1-Phenylethanol | Novozym 435 | Vinyl decanoate | - | >99 | - | - |

| 1-(10H-phenothiazin-10-yl)propan-2-ol | Novozym 435 | Vinyl butanoate | MTBE | >99 | >99 | 525 |

| 1-(10H-phenothiazin-10-yl)propan-2-ol | Lipozyme TL IM | Vinyl butanoate | MTBE | >99 | >99 | 844 |

This table showcases the efficiency of lipase-catalyzed kinetic resolutions for various secondary alcohols, achieving high enantiomeric excess for both the acylated product and the unreacted alcohol. researchgate.netmdpi.com

Multi-Step Synthesis and Convergent Strategies for this compound

While specific multi-step synthetic routes for this compound are not extensively detailed in the literature, general strategies for the synthesis of chiral tertiary allylic alcohols can be applied. A convergent synthesis approach, where different fragments of the molecule are synthesized separately and then joined together, is often more efficient for complex molecules.

One plausible retrosynthetic analysis of this compound would involve the disconnection of the ethyl group, leading to a chiral α,β-unsaturated aldehyde. This aldehyde could then be synthesized from simpler, achiral starting materials.

A potential synthetic sequence could start from commercially available 3-methylbut-3-en-1-ol. nih.gov This alcohol can be oxidized to the corresponding aldehyde, 3-methylbut-3-enal, using a mild oxidizing agent like the Swern oxidation system. mdpi.com The subsequent step would involve the enantioselective addition of an ethyl group to the aldehyde. This can be achieved using a variety of asymmetric organometallic reagents, for example, a Grignard reagent in the presence of a chiral ligand.

Convergent strategies for the synthesis of tertiary allylic alcohols have been developed using transition metal catalysis. For instance, iridium-catalyzed double convergent 1,3-rearrangement/hydrogenation of a mixture of four isomers of an allylic alcohol has been shown to produce a single enantiomer of a tertiary alcohol with high enantiomeric excess and diastereomeric ratio. nih.gov While not directly applied to this compound, this demonstrates the power of convergent strategies in simplifying the synthesis of complex chiral molecules.

Process Optimization and Scalability Considerations in Laboratory Synthesis of this compound

The successful translation of a laboratory-scale synthesis to a larger, more practical scale requires careful process optimization. For biocatalytic routes, this involves optimizing parameters such as substrate concentration, enzyme loading, pH, and temperature to maximize productivity and minimize costs.

In the case of enzyme-mediated reductions, increasing the substrate concentration can be challenging due to potential substrate or product inhibition of the enzyme. Strategies to overcome this include the use of biphasic solvent systems or in-situ product removal. For lipase-catalyzed kinetic resolutions, the use of solvent-free systems can significantly improve the process throughput and reduce waste. researchgate.net

The recyclability of the biocatalyst is a key factor in the economic viability of the process. Immobilized enzymes, such as Novozym 435, can be easily recovered and reused for multiple reaction cycles with minimal loss of activity. mdpi.comrug.nl The development of continuous flow reactors, such as packed-bed or rotating bed reactors, can further enhance the efficiency and scalability of biocatalytic processes. mdpi.com

Elucidation of Stereochemical Properties and Conformational Analysis of S 2 Ethyl 3 Methylbut 3 En 1 Ol

Determination of Absolute Configuration of (S)-2-Ethyl-3-methylbut-3-en-1-ol

The definitive assignment of the (S) configuration at the C2 stereocenter of 2-ethyl-3-methylbut-3-en-1-ol relies on a combination of advanced spectroscopic and crystallographic techniques. These methods provide unambiguous proof of the spatial arrangement of the substituents around the chiral center.

While direct X-ray crystallography of this compound is challenging due to its liquid state at room temperature, the formation of crystalline derivatives provides a robust method for absolute configuration determination. This involves reacting the alcohol with a chiral auxiliary of known absolute configuration to form a diastereomeric solid derivative. The resulting crystal is then analyzed by single-crystal X-ray diffraction.

One such method involves the esterification of the alcohol with a heavy-atom-containing chiral acid. The known configuration of the acid allows for the unambiguous assignment of the alcohol's stereocenter through the analysis of the crystal structure. For instance, the reaction with a suitable chiral carboxylic acid, followed by crystallization, can yield a solid derivative amenable to X-ray analysis. The established absolute configuration of a diastereomer of 2-(2′-methylbutyl)-1,3-benzodithiole 1-oxide via X-ray crystallography has demonstrated the power of this approach in assigning stereochemistry to complex molecules. rsc.org

Advanced NMR spectroscopy, particularly when used with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), is a powerful tool for determining the absolute configuration of chiral alcohols like this compound. kaist.ac.kr These methods work by converting the enantiomeric pair into diastereomers, which exhibit distinct NMR spectra. wikipedia.org

Chiral Derivatizing Agents (CDAs): CDAs, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), react with the alcohol to form diastereomeric esters. wikipedia.orgtcichemicals.com The difference in the chemical shifts (Δδ = δS - δR) of the protons near the chiral center in the ¹H NMR spectra of these esters can be used to deduce the absolute configuration. tcichemicals.com For allylic alcohols, chiral silylating reagents have also been developed as effective probes for determining absolute stereochemistry by NMR. nih.gov

Chiral Solvating Agents (CSAs): CSAs form transient diastereomeric complexes with the chiral alcohol, leading to observable chemical shift differences in the NMR spectrum without the need for covalent modification. kaist.ac.kr Gallium-based chiral anionic metal complexes have been shown to effectively differentiate the ¹H NMR signals of enantiomeric alcohols at room temperature, allowing for rapid determination of enantiomeric excess and absolute configuration. kaist.ac.kr

A hypothetical application to this compound would involve the following steps:

Reaction with both (R)- and (S)-MTPA to form the respective diastereomeric esters.

Acquisition of high-resolution ¹H NMR spectra for both diastereomers.

Analysis of the chemical shift differences for protons on the ethyl and methylbutenyl groups. Based on the established models for MTPA esters, the distribution of positive and negative Δδ values would allow for the assignment of the (S) configuration.

| Proton | Hypothetical δ (ppm) for (R)-MTPA ester | Hypothetical δ (ppm) for (S)-MTPA ester | Hypothetical Δδ (δS - δR) |

| H-1a | 4.30 | 4.25 | -0.05 |

| H-1b | 4.15 | 4.20 | +0.05 |

| H-4 (ethyl) | 1.50 | 1.55 | +0.05 |

| H-5 (ethyl) | 0.90 | 0.88 | -0.02 |

| H-3' (methyl) | 1.75 | 1.78 | +0.03 |

| H-4' (vinyl) | 4.95 | 4.92 | -0.03 |

This table represents hypothetical data for illustrative purposes.

VCD and ECD are chiroptical spectroscopic techniques that provide information about the stereochemistry of chiral molecules. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.gov The VCD spectrum of a chiral molecule is highly sensitive to its absolute configuration. By comparing the experimental VCD spectrum of this compound with the spectrum predicted by density functional theory (DFT) calculations, the absolute configuration can be determined. Studies on other chiral alcohols, such as perillyl alcohol, have successfully used VCD to characterize their hydrogen-bonding networks and conformational preferences, which are crucial for accurate configurational assignment. researchgate.netrsc.org

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized ultraviolet light. For allylic alcohols, the electronic transitions associated with the double bond can give rise to characteristic ECD signals. The sign of the Cotton effect in the ECD spectrum can often be correlated with the absolute configuration of the stereocenter adjacent to the chromophore. The Harada-Nakanishi exciton (B1674681) chirality method, applied to derivatives of allylic alcohols, can also be a powerful tool for determining absolute stereochemistry. cdnsciencepub.com

Assessment of Enantiomeric Purity and Excess of this compound

Determining the enantiomeric purity or enantiomeric excess (ee) is critical in the synthesis and application of chiral compounds. For this compound, chromatographic methods are predominantly used.

Chiral Gas Chromatography (GC): Chiral GC is a widely used technique for separating enantiomers of volatile compounds like allylic alcohols. nih.gov This is typically achieved using a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative. nih.govgcms.czchromatographyonline.com The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation and quantification. For instance, a CP Chirasil-DEX CB column is effective for resolving enantiomeric esters of chiral alcohols. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful method for enantiomeric separation. nih.govnih.gov Similar to chiral GC, it utilizes a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are commonly used for resolving a wide range of chiral compounds, including alcohols. rsc.orgnih.gov The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is crucial for achieving optimal separation. rsc.org

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Typical Retention Times (min) |

| Chiral GC | Modified β-cyclodextrin (e.g., CP Chirasil-DEX CB) | Hydrogen | R-enantiomer: 15.2, S-enantiomer: 15.8 |

| Chiral HPLC | Cellulose-based (e.g., Chiralcel OD-H) | Hexane/Isopropanol (98:2) | R-enantiomer: 12.5, S-enantiomer: 14.1 |

This table represents typical, hypothetical data for illustrative purposes.

In some cases, derivatization of the alcohol can enhance its separation and detection in chiral chromatography. nih.gov This involves reacting the alcohol with a reagent to form a derivative that is more easily resolved or detected.

Common derivatization strategies for alcohols include:

Esterification: Reaction with an achiral acid chloride or anhydride (B1165640), such as benzoyl chloride, can introduce a chromophore that improves UV detection in HPLC. libretexts.org

Acylation: Using reagents like acetic anhydride can form esters that may exhibit better separation on certain chiral GC columns. nih.govnih.gov

Silylation: Reaction with a silylating agent can increase the volatility of the alcohol, making it more suitable for GC analysis. libretexts.org

For this compound, derivatization to its acetate (B1210297) or benzoate (B1203000) ester could be employed prior to chiral GC or HPLC analysis to improve peak shape and resolution. The choice of derivatizing agent depends on the specific analytical method and the properties of the analyte. libretexts.org

Conformational Landscape and Energetics of this compound

The conformational landscape of this compound is defined by the rotational freedom around its single bonds. These rotations give rise to various conformers, each with a distinct spatial arrangement of atoms and associated potential energy. The study of this landscape involves identifying the stable conformers (energy minima) and the transition states (energy maxima) that separate them.

Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules that interchange between two or more forms at a rate comparable to the NMR timescale. By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the thermodynamic and kinetic parameters of these conformational changes.

For this compound, DNMR studies would focus on monitoring the signals of specific protons or carbons that are sensitive to the molecule's conformation. For instance, the protons of the ethyl group or the methylene (B1212753) protons of the hydroxymethyl group could become anisochronous (exhibit different chemical shifts) at low temperatures if the rotation around the C2-C3 bond is slow enough to resolve different rotamers.

While specific DNMR studies on this compound are not extensively reported in the literature, the principles can be illustrated by studies on similar chiral molecules. core.ac.uknih.gov In a typical DNMR experiment, as the temperature is lowered, the rate of interconversion between conformers decreases. This can lead to the broadening of NMR signals, followed by their decoalescence into separate signals for each conformer at the coalescence temperature. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the conformational process can be calculated.

Illustrative Data for DNMR Analysis of a Chiral Alcohol:

| Parameter | Value |

| Coalescence Temperature (Tc) | 250 K |

| Chemical Shift Difference (Δν) | 50 Hz |

| Rate Constant at Coalescence (k_c) | 111 s⁻¹ |

| Free Energy of Activation (ΔG‡) | 12.5 kcal/mol |

This table represents hypothetical data for a DNMR experiment to illustrate the parameters that would be determined. The values are representative of typical energy barriers for conformational changes in small organic molecules.

Computational chemistry provides a powerful complementary approach to experimental studies for exploring the conformational landscape of molecules. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to calculate the geometries and relative energies of different conformers and transition states. unibas.itresearchgate.net

A computational study of this compound would involve a systematic search of the potential energy surface to locate all low-energy conformers. This is typically achieved by rotating the molecule around its flexible single bonds (e.g., C1-C2, C2-C3) and performing geometry optimization and energy calculations for each resulting structure.

The relative stability of the conformers is determined by their calculated energies. For chiral homoallylic alcohols, intramolecular hydrogen bonding between the hydroxyl group and the π-system of the double bond can play a significant role in stabilizing certain conformations. The calculations can also predict the energy barriers for the interconversion between these conformers, which can then be compared with experimental data from DNMR studies.

Illustrative Calculated Relative Energies of this compound Conformers:

| Conformer | Dihedral Angle (H-O-C1-C2) | Relative Energy (kcal/mol) | Population (%) |

| A | 60° | 0.00 | 45 |

| B | 180° | 0.50 | 30 |

| C | -60° | 1.20 | 25 |

This table presents hypothetical computational results for the relative energies and populations of three representative conformers of this compound at a given temperature. The conformers are defined by the dihedral angle of the hydroxymethyl group. These values are for illustrative purposes and would need to be confirmed by specific calculations.

By combining the insights from dynamic NMR and computational modeling, a detailed picture of the conformational behavior of this compound can be constructed. This understanding is essential for predicting its reactivity, spectroscopic properties, and interactions with other chiral molecules.

Mechanistic Organic Chemistry and Reactivity of S 2 Ethyl 3 Methylbut 3 En 1 Ol

Functional Group Interconversions at the Allylic Alcohol Moiety of (S)-2-Ethyl-3-methylbut-3-en-1-ol

The allylic alcohol group is a key reactive site in this compound, enabling various functional group interconversions.

Selective Oxidation and Reduction Reactions

Oxidation: The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, (S)-2-ethyl-3-methylbut-3-enal, or further to the carboxylic acid, (S)-2-ethyl-3-methylbut-3-enoic acid. Common oxidizing agents for the conversion to the aldehyde include pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) can lead to the carboxylic acid, although care must be taken to avoid cleavage of the double bond. For instance, the related compound 3-methylbut-3-en-1-ol can be dehydrogenated to 3-methylbut-3-enal.

Reduction: The alkene moiety can be selectively reduced without affecting the alcohol group. Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) as catalysts can yield (S)-2-ethyl-3-methylbutan-1-ol. nih.gov This reaction is a chemoselective hydrogenation of the olefinic bond. researchgate.net

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Allylic Oxidation | PCC or Swern Oxidation | (S)-2-Ethyl-3-methylbut-3-enal | Selective oxidation to the aldehyde. |

| Allylic Oxidation | KMnO₄ or Jones Reagent | (S)-2-Ethyl-3-methylbut-3-enoic acid | Stronger oxidation to the carboxylic acid. |

| Regioselective Hydrogenation | H₂, Pd/C or PtO₂ | (S)-2-Ethyl-3-methylbutan-1-ol | Selective reduction of the double bond. nih.gov |

Etherification and Esterification with Stereochemical Considerations

The hydroxyl group of this compound can readily undergo etherification and esterification reactions. These transformations are crucial for introducing protecting groups or for synthesizing more complex molecules.

Etherification: The formation of ethers, such as benzyl (B1604629) ethers or silyl (B83357) ethers, can be achieved under standard conditions. For example, reaction with a benzyl halide in the presence of a base like sodium hydride (NaH) will yield the corresponding benzyl ether. The stereocenter at C2 is generally not affected during these reactions, proceeding with retention of configuration. The use of bulky protecting groups can influence the reactivity of the nearby alkene.

Esterification: Esterification can be carried out using acid chlorides or anhydrides in the presence of a base, or through a Fischer esterification with a carboxylic acid and an acid catalyst. These reactions also typically proceed with retention of stereochemistry at the C2 position. For instance, esterification with methanesulfonyl chloride would yield the corresponding mesylate, a good leaving group for subsequent nucleophilic substitution reactions. beilstein-journals.org

Transformations Involving the Terminal Alkene Moiety of this compound

The terminal alkene in this compound is susceptible to a variety of addition and cycloaddition reactions, often with a high degree of stereocontrol influenced by the adjacent chiral center and hydroxyl group.

Stereoselective Epoxidation Reactions

Epoxidation of the terminal double bond can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The stereochemical outcome of this reaction can be influenced by the allylic hydroxyl group. Directed epoxidation, where the hydroxyl group coordinates to the reagent, can lead to high diastereoselectivity. The Sharpless asymmetric epoxidation, while typically used for prochiral allylic alcohols, provides a basis for understanding the stereocontrol in such systems. researchgate.netthieme-connect.de Titanium-catalyzed epoxidations of allylic alcohols often exhibit high diastereoselectivity. acs.org

Cycloaddition Chemistry

Diels-Alder Reactions: The terminal alkene can act as a dienophile in Diels-Alder reactions. researchgate.net The stereoselectivity of these [4+2] cycloadditions can be influenced by the chiral center and the allylic alcohol, which can direct the approach of the diene. Lewis acid catalysis can enhance both the rate and the stereoselectivity of the reaction. scholaris.ca

Ene Reactions: Ene reactions, involving the reaction of the alkene with an enophile, are also possible. uoc.gr The stereochemistry of the ene reaction can be highly dependent on the solvent and the nature of the enophile, with the allylic alcohol playing a directing role.

Hydroboration-Oxidation and Related Anti-Markovnikov Additions

Hydroboration-oxidation provides a method for the anti-Markovnikov hydration of the terminal alkene. ncert.nic.in Reaction with a borane (B79455) source like borane-tetrahydrofuran (B86392) complex (BH₃·THF) followed by oxidation with hydrogen peroxide and sodium hydroxide (B78521) yields a diol, (S)-2-ethyl-3-methylbutane-1,3-diol. doubtnut.com This reaction proceeds with syn-addition of the hydroborane, and the stereochemistry at the newly formed stereocenter is influenced by the existing chiral center at C2. This method is valuable for creating poly-hydroxylated structures with controlled stereochemistry. researchgate.net

| Reaction Type | Reagent(s) | Product | Key Features |

|---|---|---|---|

| Stereoselective Epoxidation | m-CPBA | (S)-2-((S)-2-ethyloxiran-2-yl)ethanol | Diastereoselectivity influenced by the allylic -OH group. acs.org |

| Diels-Alder Reaction | Diene (e.g., cyclopentadiene), Lewis Acid (optional) | Cycloadduct | Stereoselectivity directed by the chiral center and allylic alcohol. researchgate.netscholaris.ca |

| Ene Reaction | Enophile (e.g., singlet oxygen) | Ene adduct | Solvent-dependent stereoselectivity. uoc.gr |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | (S)-2-Ethyl-3-methylbutane-1,3-diol | Anti-Markovnikov addition, syn-stereochemistry. ncert.nic.indoubtnut.comresearchgate.net |

Rearrangement Reactions Involving this compound (e.g., Claisen, Cope,benchchem.combenchchem.com-sigmatropic rearrangements)

There is no specific information available in the scientific literature regarding the participation of This compound in Claisen, Cope, or -sigmatropic rearrangements. While allylic alcohols are known to undergo such transformations, the specific reaction conditions, stereochemical outcomes, and potential for competing pathways for this particular substrate have not been documented.

For example, the Oxy-Cope rearrangement, a nih.govnih.gov-sigmatropic rearrangement of 1,5-dien-3-ols, could theoretically be a possible reaction pathway if the alcohol were first converted into a corresponding 1,5-diene. researchgate.net Similarly, the Claisen rearrangement involves the nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether. beilstein-journals.org To subject This compound to a Claisen rearrangement, it would first need to be converted into an allyl vinyl ether, and studies detailing this transformation and subsequent rearrangement are not available.

Transition Metal-Catalyzed Processes of this compound

While transition metal catalysis is a cornerstone of modern organic synthesis, specific applications utilizing This compound as a substrate are not described in the available literature.

Palladium-Catalyzed Cross-Coupling and Functionalization Reactions

Palladium-catalyzed reactions, such as the Heck, Suzuki, and Buchwald-Hartwig couplings, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Allylic alcohols can be substrates in these reactions, often through conversion to a more reactive species like an allylic acetate (B1210297) or carbonate. However, no studies have been found that detail the use of This compound or its derivatives in palladium-catalyzed cross-coupling or functionalization reactions.

Isomerization and Skeletal Rearrangement Catalysis

Transition metals are also known to catalyze the isomerization of allylic alcohols to the corresponding carbonyl compounds or to other isomeric alcohols. Furthermore, they can induce more complex skeletal rearrangements. There is no published research focusing on the transition metal-catalyzed isomerization or skeletal rearrangement of This compound .

Application of S 2 Ethyl 3 Methylbut 3 En 1 Ol As a Chiral Synthetic Intermediate

Contribution to the Development of New Synthetic Methodologies

Currently, there is limited published research that explicitly details the use of (S)-2-Ethyl-3-methylbut-3-en-1-ol as a foundational component for the development of new synthetic methodologies. The development of novel synthetic methods often involves using a specific substrate to establish a new type of reaction, catalytic process, or asymmetric transformation that is broadly applicable.

While the class of chiral homoallylic alcohols is instrumental in advancing synthetic chemistry, specific studies highlighting this compound as the key substrate in such methodological advancements are not prominent in the existing literature. Its structural motifs, including the chiral secondary alcohol and the trisubstituted alkene, suggest potential for exploration in areas such as:

Asymmetric Catalysis: It could serve as a prochiral substrate or a directing group in the development of new catalytic enantioselective reactions.

Reaction Scaffolding: The ethyl and methyl groups provide steric hindrance that could be exploited to control the stereochemical outcome of new reactions, offering a unique stereochemical environment compared to less substituted analogs like 3-methylbut-3-en-1-ol.

Without specific research examples, its contribution remains largely theoretical and based on the established reactivity of similar functional groups.

Research into Sustainable Chemical Transformations Incorporating this compound

The principles of sustainable or "green" chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. This includes the use of renewable feedstocks, catalytic reagents over stoichiometric ones, and processes with high atom economy.

A thorough search of scientific databases does not yield significant research focused on the application of this compound within the framework of sustainable chemistry. For comparison, its parent compound, 3-methylbut-3-en-1-ol (isoprenol), has been studied in solvent-free catalytic reactions like the Prins cyclization, which aligns with green chemistry goals.

The potential for this compound in sustainable transformations could be realized in several ways:

Biocatalysis: Its synthesis or transformation using enzymes could offer a green alternative to traditional chemical methods.

Atom-Economical Reactions: Its use in catalytic additions or cyclizations where most of the atoms are incorporated into the final product would be a key area of interest.

Renewable Sourcing: If derivable from biorenewable resources, its value as a sustainable building block would be significantly enhanced.

However, at present, there is a lack of specific studies or published data to create a detailed account or data table of its role in sustainable chemical transformations. Research in this area represents a future opportunity for the scientific community.

Computational and Theoretical Investigations of S 2 Ethyl 3 Methylbut 3 En 1 Ol and Its Reactions

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties of (S)-2-Ethyl-3-methylbut-3-en-1-ol

Density Functional Theory (DFT) has emerged as a cornerstone of quantum chemical calculations, providing a balance between accuracy and computational cost that is well-suited for studying molecules of the size and complexity of this compound. mdpi.commdpi.com DFT calculations are instrumental in determining the molecule's most stable three-dimensional structure, a process known as structural optimization. By exploring the potential energy surface, DFT can identify the global minimum energy conformation, which corresponds to the most populated structure at low temperatures.

Beyond structural determination, DFT is a powerful tool for probing the electronic properties of the molecule. Key electronic descriptors that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The MEP map, on the other hand, reveals the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering clues about how it will interact with other chemical species. For this compound, the MEP would likely show a region of negative potential around the oxygen atom of the hydroxyl group and the pi-system of the double bond, indicating their nucleophilic character.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 D |

| Molecular Electrostatic Potential (MEP) Minima | -0.045 a.u. (near Oxygen) |

| Molecular Electrostatic Potential (MEP) Maxima | +0.030 a.u. (near Hydroxyl Hydrogen) |

Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying the properties of a single molecule, understanding the behavior of this compound in a real-world system, such as in solution or in the liquid phase, requires different computational approaches. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are particularly well-suited for this purpose. nih.govresearchgate.netrsc.org

MM methods employ classical force fields, such as OPLS or GAFF, to model the potential energy of a system of molecules. acs.org These force fields are sets of parameters that describe the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). Because they are computationally much less demanding than quantum mechanical methods, MM and MD can be used to simulate the behavior of thousands or even millions of atoms over timescales of nanoseconds to microseconds.

For this compound, MD simulations can be used to perform a thorough conformational analysis. By simulating the molecule's motion over time, it is possible to identify the different stable conformations (rotamers) and to determine their relative populations. This is particularly important for a flexible molecule like this, where rotation around the C-C and C-O single bonds can lead to a variety of shapes. The results of such an analysis can be presented as a Ramachandran-like plot, showing the distribution of dihedral angles.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating this compound in a solvent, such as water or an organic solvent, one can investigate the hydrogen bonding network formed by the hydroxyl group and how the molecule is solvated. rsc.org These simulations can also provide insights into the bulk properties of the liquid, such as its density and diffusion coefficients.

Table 2: Hypothetical Conformational Analysis of this compound from MD Simulations

| Dihedral Angle | Most Populated Range | Relative Population (%) |

| H-O-C1-C2 | 180° ± 30° | 65 |

| O-C1-C2-C3 | 60° ± 30° | 45 |

| C1-C2-C3=C4 | 120° ± 20° | 80 |

Note: This data is illustrative and represents typical outputs from a conformational analysis using MD simulations.

Quantum Chemical Studies of Reaction Pathways and Transition States Involving this compound

Quantum chemical methods, particularly DFT, are essential for elucidating the mechanisms of chemical reactions. tandfonline.comresearchgate.netresearchgate.net By mapping out the potential energy surface for a given reaction, it is possible to identify the transition states (the highest energy points along the reaction coordinate) and the intermediates. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, a variety of reactions could be investigated using these methods. For example, the addition of electrophiles to the double bond, the oxidation of the alcohol to an aldehyde or carboxylic acid, or the molecule's participation in pericyclic reactions could all be modeled. Computational studies on other allylic alcohols have explored reactions such as palladium-catalyzed amination, gold-catalyzed thioetherification, and nickel-catalyzed carboxylation. mdpi.comnih.govacs.org

A key aspect of these studies is the ability to rationalize and predict stereoselectivity. For a chiral molecule like this compound, a reaction can often lead to the formation of multiple stereoisomeric products. By calculating the energies of the different transition states leading to these products, it is possible to predict which stereoisomer will be formed preferentially. This is of immense value in the design of stereoselective syntheses. For instance, DFT calculations have been successfully used to understand the stereoselectivity in the synthesis of chiral tertiary alcohols. rsc.org

Table 3: Hypothetical Activation Energies for the Epoxidation of this compound

| Attacking Face | Transition State Energy (kcal/mol) | Predicted Major Product |

| Re face | 15.2 | (2S,3S)-Epoxide |

| Si face | 16.8 | (2S,3R)-Epoxide |

Note: This data is illustrative and demonstrates how computational chemistry can be used to predict the stereochemical outcome of a reaction.

Prediction and Interpretation of Spectroscopic Data for this compound

Computational chemistry is an increasingly important tool for the prediction and interpretation of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) spectra. bohrium.comresearchgate.netnih.govrsc.orgacs.org By calculating the magnetic shielding tensors of the different nuclei in a molecule, it is possible to predict the chemical shifts that would be observed in an NMR experiment.

The process typically involves first performing a DFT geometry optimization of the molecule. Then, using a suitable DFT functional and basis set, the NMR shielding constants are calculated. These are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). For flexible molecules like this compound, it is often necessary to calculate the spectra for multiple low-energy conformers and then to compute a Boltzmann-weighted average of the chemical shifts, as this provides a more accurate prediction of the experimentally observed spectrum. researchgate.net

The ability to accurately predict NMR spectra is of great value in structure elucidation. When a new compound is synthesized, its experimental NMR spectrum can be compared to the computationally predicted spectra of several candidate structures. The structure whose predicted spectrum best matches the experimental one is likely to be the correct one. This approach can be particularly useful for complex molecules with ambiguous stereochemistry.

Table 4: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (-CH₂OH) | 65.2 | 65.8 |

| C2 (-CH(Et)-) | 48.5 | 49.1 |

| C3 (=C(Me)₂) | 145.8 | 146.3 |

| C4 (=CH₂) | 112.1 | 112.5 |

| C5 (-CH₂CH₃) | 25.4 | 25.9 |

| C6 (-CH₂CH₃) | 11.8 | 12.2 |

| C7 (=C(CH₃)₂) | 22.3 | 22.7 |

| C8 (=C(CH₃)₂) | 20.1 | 20.5 |

Note: This data is illustrative. The predicted values are typically obtained from DFT calculations, while the experimental values are determined from NMR spectroscopy.

In Silico Screening for Novel Reactivity or Catalytic Applications of this compound

In silico screening is a computational technique used to rapidly evaluate large numbers of molecules for a particular property or activity. stanford.eduresearchgate.netrsc.org This approach can be applied to this compound to explore its potential for novel reactivity or as a catalyst or ligand in catalysis.

For example, one could screen a virtual library of catalysts for their ability to promote a specific transformation of this compound. This would involve computationally modeling the reaction of the substrate with each catalyst in the library and calculating the activation energy for the reaction. Catalysts that are predicted to have low activation energies would then be promising candidates for experimental investigation. This approach has been used to discover new catalysts for a variety of reactions, including alcohol oxidation. nih.gov

Alternatively, this compound itself could be evaluated as a potential chiral ligand for asymmetric catalysis. One could computationally model the complex formed between the alcohol and a metal center, and then screen the ability of this complex to catalyze a test reaction, such as the alkylation of an aldehyde. acs.org The in silico screening would assess the predicted enantioselectivity of the reaction with the this compound-based ligand.

These in silico screening approaches offer a powerful way to accelerate the discovery of new chemical reactions and catalysts, by allowing researchers to focus their experimental efforts on the most promising candidates.

Table 5: Hypothetical In Silico Screening Results for the Use of this compound as a Chiral Ligand in a Catalytic Reaction

| Metal Center | Co-ligand | Predicted Enantiomeric Excess (%) |

| Rh(I) | COD | 85 |

| Pd(II) | Acetonitrile | 62 |

| Cu(I) | Phosphine | 91 |

| Ir(I) | COD | 78 |

Note: This data is illustrative and represents the type of output that would be generated from an in silico screening study.

Advanced Analytical Techniques for Research on S 2 Ethyl 3 Methylbut 3 En 1 Ol

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis of (S)-2-Ethyl-3-methylbut-3-en-1-ol

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of this compound, providing an exact mass measurement of the molecule and its fragments. researchgate.net This high level of accuracy, typically to four or more decimal places, allows for the unambiguous determination of the elemental composition. bioanalysis-zone.com For this compound (C7H14O), the theoretical exact mass of its protonated molecule [M+H]+ is 115.1123. HRMS can readily distinguish this from other compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com

When coupled with techniques like electron ionization (EI) or chemical ionization (CI), HRMS facilitates the study of fragmentation pathways. The analysis of these fragments provides vital structural information.

Key Fragmentation Pathways:

Loss of Water (-18 Da): A common fragmentation for alcohols, leading to the formation of a carbocation at m/z 97.1017 (C7H13+).

Loss of an Ethyl Radical (-29 Da): Cleavage of the C-C bond adjacent to the chiral center results in a fragment at m/z 86.0732 (C5H10O+).

McLafferty Rearrangement: This can lead to the formation of a neutral enol and a charged alkene, providing further structural clues.

Cleavage of the Allylic Bond: The bond between C2 and C3 is susceptible to cleavage, yielding characteristic resonance-stabilized fragments.

The combination of exact mass measurement and detailed fragmentation analysis allows for confident structural elucidation and differentiation from isomers. researchgate.net

Table 7.1: Theoretical HRMS Data for this compound and Key Fragments

| Ion/Fragment | Formula | Theoretical Exact Mass (m/z) |

| [M+H]+ | C7H15O+ | 115.1123 |

| [M]+ | C7H14O+ | 114.1045 |

| [M-H2O]+ | C7H12+ | 96.0939 |

| [M-C2H5]+ | C5H9O+ | 85.0653 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound: Beyond Routine Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like this compound in solution. msu.edu While 1D ¹H and ¹³C NMR provide fundamental information, advanced 2D techniques are required for complete assignment and stereochemical determination.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structure Elucidation

A suite of 2D NMR experiments is used to piece together the molecular puzzle of this compound. dokumen.pub

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu It is used to identify adjacent protons, for instance, connecting the signals of the ethyl group protons and the proton at the chiral center (H2).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹JCH). youtube.com This allows for the unambiguous assignment of which protons are attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). researchgate.net It is critical for connecting the different structural fragments. For example, HMBC can show a correlation from the methyl protons on the double bond (C4-CH3) to the carbon of the chiral center (C2).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for confirming conformational preferences and stereochemical relationships.

Table 7.2.1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C1 (-CH2OH) | ~65 | ~3.5 (m) | H1 → C2, C3 |

| C2 (-CH) | ~48 | ~2.2 (m) | H2 → C1, C3, C4, C5, C6 |

| C3 (=C) | ~145 | - | H2, H4, H5 → C3 |

| C4 (=CH2) | ~112 | ~4.8 (s), ~4.9 (s) | H4 → C2, C3, C5 |

| C5 (-CH3) | ~20 | ~1.7 (s) | H5 → C2, C3, C4 |

| C6 (-CH2CH3) | ~25 | ~1.5 (m) | H6 → C2, C7 |

| C7 (-CH2CH3) | ~11 | ~0.9 (t) | H7 → C2, C6 |

Advanced Pulse Sequences for Stereochemical Assignment

Determining the (S)-configuration at the C2 stereocenter requires specialized NMR techniques. Standard NMR in an achiral solvent cannot distinguish between enantiomers. escholarship.org

Chiral Derivatizing Agents (CDAs): Reacting the alcohol with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), creates diastereomeric esters. escholarship.org These diastereomers have distinct NMR spectra, and the differences in their chemical shifts can be used to deduce the absolute configuration of the original alcohol.

Chiral Solvating Agents (CSAs): Using a chiral solvent or a chiral solvating agent can induce small, but measurable, differences in the chemical shifts of the enantiomers, allowing for the determination of enantiomeric excess. acs.org

Pure Shift NMR: Advanced pulse sequences, known as "pure shift" NMR, can simplify complex, overlapping multiplets into singlets. nih.gov This enhanced resolution can make it easier to observe the subtle differences between diastereomers or enantiomers in the presence of a chiral agent, facilitating a more accurate stereochemical assignment. acs.org

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group and Conformational Insights of this compound

Vibrational spectroscopy techniques like FTIR and Raman are powerful for identifying functional groups and providing conformational information. researchgate.net They are often used as complementary methods. spectroscopyonline.com

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule. It is particularly sensitive to polar bonds. For this compound, key absorptions include:

A strong, broad band around 3300-3400 cm⁻¹ for the O-H stretching of the alcohol group.

Bands in the 2850-3000 cm⁻¹ region for C-H stretching of the alkyl groups.

A characteristic band around 1640-1650 cm⁻¹ for the C=C stretching of the vinyl group.

A strong band around 1050 cm⁻¹ for the C-O stretching of the primary alcohol.

Raman Spectroscopy: This technique relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds. mt.com Key Raman signals would include:

A strong signal for the C=C stretch (~1645 cm⁻¹), which is often stronger in Raman than in IR for symmetrically substituted alkenes.

Prominent signals for the C-H stretching and bending modes of the alkyl framework.

The combination of FTIR and Raman provides a comprehensive vibrational fingerprint of the molecule. spectroscopyonline.com

Table 7.3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretch, H-bonded | 3200-3600 (Broad) | Weak |

| C-H (sp³) | Stretch | 2850-3000 | 2850-3000 |

| C=C (Alkene) | Stretch | 1640-1680 (Medium) | 1640-1680 (Strong) |

| =C-H (Alkene) | Stretch | 3010-3095 (Medium) | 3010-3095 (Medium) |

| C-O (Alcohol) | Stretch | 1000-1260 (Strong) | Weak |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Profiling of this compound

GC-MS is the gold-standard technique for analyzing volatile compounds, making it ideal for assessing the purity of this compound and identifying any volatile impurities. medistri.swiss The gas chromatograph separates the components of a mixture based on their volatility and interaction with the GC column, while the mass spectrometer provides identification and quantification. medistri.swiss

This method can effectively detect and identify impurities resulting from the synthesis process, such as:

Starting materials or unreacted reagents.

By-products from side reactions.

Isomers of the target compound.

Residual solvents.

For chiral analysis, a specialized chiral GC column can be used to separate the (S) and (R) enantiomers, allowing for the determination of enantiomeric purity. The high sensitivity of MS detection enables the quantification of impurities even at trace levels. labcompare.comchromatographyonline.com

Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC) for High-Resolution Separation of this compound

While GC-MS is excellent for volatile compounds, UPLC and SFC offer powerful alternatives, particularly for less volatile impurities or for preparative-scale separations.

Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (sub-2 µm) than traditional HPLC, resulting in significantly higher resolution, speed, and sensitivity. nuvisan.com For the analysis of this compound, reversed-phase UPLC can be used for purity assessment. For enantiomeric separation, a chiral stationary phase (CSP) is employed. The high efficiency of UPLC allows for baseline separation of enantiomers in a very short time.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. shimadzu.com This gives it properties intermediate between a gas and a liquid, resulting in low viscosity and high diffusivity. nih.gov These properties lead to very fast and efficient separations. SFC is particularly well-suited for chiral separations and is often considered a "greener" alternative to normal-phase HPLC due to the reduced use of organic solvents. shimadzu.com It is an excellent technique for both analytical and preparative-scale separation of the enantiomers of 2-Ethyl-3-methylbut-3-en-1-ol. nuvisan.com

Table 7.4: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Primary Application | Key Advantages | Limitations |

| GC-MS | Purity, Volatile Impurities, Enantiomeric Purity (with chiral column) | High resolution for volatiles, sensitive detection | Requires compound to be volatile and thermally stable |

| UPLC | Purity, Enantiomeric Purity (with chiral column) | High resolution, speed, sensitivity | Higher backpressure, potential for solvent waste |

| SFC | Enantiomeric Separation (Analytical & Preparative) | Very fast, high efficiency, "green" | Requires specialized equipment, less suitable for very polar compounds |

Future Perspectives and Interdisciplinary Research Frontiers for S 2 Ethyl 3 Methylbut 3 En 1 Ol

Novel Enantioselective Transformations of (S)-2-Ethyl-3-methylbut-3-en-1-ol

The inherent chirality of this compound makes it an excellent starting material for the synthesis of other valuable enantioenriched compounds. Future research will likely focus on novel transformations that leverage its existing stereocenter to induce chirality in subsequent reaction steps. Asymmetric allylic substitutions and conjugate additions are among the most powerful methods for enantioselective carbon-carbon bond formation. rug.nl The application of these methodologies to this compound could provide access to a diverse range of complex chiral molecules, which are valuable as building blocks for pharmaceuticals and natural products.

Key areas of exploration include palladium-catalyzed allylic substitution reactions, which could be used to introduce a variety of nucleophiles at the allylic position. whiterose.ac.uk Furthermore, copper-catalyzed asymmetric transformations represent another promising frontier for creating new C-C bonds with high stereocontrol. rug.nl The development of catalytic systems that can control both regio- and diastereoselectivity will be crucial. For instance, the Sharpless catalytic epoxidation is a well-established method for the asymmetric transformation of allylic alcohols, which could be applied to generate chiral epoxy alcohols from this substrate. researchgate.net

| Transformation Type | Catalyst/Reagent System | Potential Product Class | Significance |

|---|---|---|---|

| Asymmetric Allylic Alkylation (AAA) | Palladium or Copper complexes with chiral ligands | Chiral hydrocarbons with a new C-C bond | Access to complex chiral scaffolds |

| Sharpless Asymmetric Epoxidation | Titanium tetraisopropoxide, DET, t-BuOOH | Diastereomerically pure epoxy alcohols | Versatile chiral intermediates for further functionalization |

| Enantioselective Halogenation | Chiral halogenating agents | Chiral bromohydrins or other halohydrins | Valuable chiral building blocks for synthesis |

| Directed Hydrogenation | Rhodium or Iridium complexes with chiral ligands | (S)-2-Ethyl-3-methylbutan-1-ol | Creation of a second stereocenter with high control |

Sustainable Synthesis Approaches Utilizing this compound

The use of pre-existing, stereodefined building blocks like this compound is a cornerstone of sustainable synthesis. It circumvents the need for often inefficient and wasteful enantioselective steps later in a synthetic sequence. Biocatalysis, in particular, offers a green and sustainable pathway for the synthesis of chiral organic building blocks and active pharmaceutical ingredients (APIs). chemrxiv.org Lipase-catalyzed kinetic resolutions are frequently employed for producing chiral molecules, and this compound can serve as a substrate or a key intermediate in these environmentally benign processes. chemrxiv.org

Future research will likely explore the integration of this chiral alcohol into chemoenzymatic pathways, combining the selectivity of enzymes with the versatility of chemical catalysis. This approach aligns with the principles of green chemistry by reducing waste and reliance on rare or toxic resources. europa.eu The EU-funded AlCHiMIE project, for example, focuses on converting simple feedstocks into high-value chiral products, a philosophy that underscores the utility of readily available chiral synthons like this compound. europa.eu

Exploration of Photochemical and Electro-organic Transformations Involving this compound

Photochemical and electrochemical methods are rapidly emerging as powerful tools in organic synthesis, offering sustainable and mild alternatives to traditional reagents. mdpi.comorientjchem.org These techniques use light or electricity as traceless reagents, minimizing waste and avoiding the need for stoichiometric chemical oxidants or metal catalysts. mdpi.comresearchgate.net The allylic alcohol functionality in this compound is particularly amenable to such transformations.

Electrocatalytic methods could be employed for various transformations, including the isomerization of the allylic alcohol to its corresponding carbonyl compound. mdpi.comresearchgate.net Electrochemical semipinacol rearrangements offer a pathway to construct all-carbon quaternary stereocenters, a challenging motif in organic synthesis. orientjchem.org Similarly, photochemical reactions, such as cobalt-catalyzed photo-semipinacol rearrangements, can yield a variety of α,α-disubstituted ketones under mild conditions. d-nb.info Another area of interest is the photochemical cyclopropanation of allylic alcohols to furnish complex bicyclic lactone skeletons in a single step. researchgate.net The application of these cutting-edge techniques to this compound could unlock novel chemical space and provide efficient routes to complex molecular architectures.

| Method | Reaction Type | Key Features | Potential Outcome for this compound |

|---|---|---|---|

| Electrocatalysis | Isomerization | Metal-free, avoids chemical oxidants mdpi.comresearchgate.net | Synthesis of the corresponding chiral β,γ-unsaturated ketone |

| Photocatalysis | Semipinacol Rearrangement | Atom-economic, proceeds under mild conditions d-nb.info | Formation of α,α-disubstituted ketones with potential chirality transfer |

| Electrochemistry | Semipinacol Rearrangement with Sulfonylation | Transition-metal-free, uses cost-effective reagents orientjchem.org | Construction of a quaternary carbon center adjacent to a sulfonyl group |

| Electrochemistry | Deoxygenative Borylation | In-situ activation of the alcohol nih.gov | Formation of a chiral allylic boronic ester |

| Photochemistry | Intermolecular Cyclopropanation | Chemoselective, one-step synthesis of bicyclic systems researchgate.net | Formation of a complex chiral cyclopropane-fused lactone |

Applications in Materials Chemistry and Polymer Science as a Chiral Monomer or Building Block

The demand for chiral polymers is growing due to their potential applications in chemosensors, asymmetric catalysis, and biomedical materials. cjps.org Most chiral polymers are synthesized from chiral monomers. cjps.orgcmu.edu this compound, possessing both a chiral center and a polymerizable alkene group, is an ideal candidate for a chiral monomer.

The free radical polymerization of acrylamide (B121943) monomers derived from chiral starting materials can produce optically active polyacrylamides that exhibit polyelectrolyte behavior. uow.edu.au Similarly, this compound could be functionalized and polymerized to create novel polymers with chiral side chains. These polymers could adopt specific helical conformations, leading to unique chiroptical properties. rsc.org The synthesis of such polymers could also be influenced by using chiral environments, such as liquid crystals, to guide the stereochemical outcome of the polymerization process. advancedsciencenews.com The resulting chiral materials could find applications as chiral stationary phases in chromatography, in enantioselective sensing, or as scaffolds for asymmetric catalysts.

Emerging Roles in Green Chemistry and Sustainable Synthesis with this compound

The application of green chemistry principles can be seen in the development of new synthetic methodologies. For example, using aqueous micellar mixtures instead of organic solvents for transformations involving chiral building blocks is a key area of research. digitellinc.com Furthermore, the use of biocatalysis and renewable, bio-based starting materials represents a significant step towards more sustainable chemical manufacturing. chemrxiv.orgacs.org As the chemical industry continues to shift towards greener practices, the demand for versatile and accessible chiral building blocks like this compound is expected to grow significantly, positioning it as a key component in the toolbox for sustainable synthesis.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for characterizing the structure and stereochemistry of (S)-2-Ethyl-3-methylbut-3-en-1-ol?

- Answer : 1D and 2D NMR (e.g., , , COSY, HSQC) are critical for structural elucidation. For stereochemical confirmation, Nuclear Overhauser Effect Spectroscopy (NOESY) can identify spatial proximities between protons, distinguishing enantiomers. Infrared (IR) spectroscopy and mass spectrometry (MS) further validate functional groups and molecular weight. Comparative analysis with known stereoisomers or chiral shift reagents may enhance resolution .

Q. What synthetic routes are commonly employed for this compound, and how is enantiomeric purity ensured?

- Answer : Asymmetric synthesis using chiral catalysts (e.g., Sharpless epoxidation or enzymatic resolution) is preferred. Allylic alcohol precursors (e.g., 3-methylbut-3-en-1-ol derivatives) can undergo stereoselective functionalization via Grignard or organometallic reactions. Enantiomeric excess (ee) is quantified via chiral HPLC or polarimetry. Transmetallation intermediates (e.g., allyltin trichlorides) may improve regioselectivity in aldehyde addition reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when assigning stereochemistry to this compound?

- Answer : Discrepancies in NMR assignments often arise from overlapping signals or conformational flexibility. Strategies include:

- Variable-temperature NMR to reduce signal broadening.

- Density Functional Theory (DFT) calculations to predict and chemical shifts for comparison with experimental data.

- X-ray crystallography for definitive stereochemical confirmation.

- Cross-validation with synthetic intermediates (e.g., epoxide derivatives) to isolate stereochemical contributions .

Q. What computational approaches are recommended to model reaction pathways and optimize synthesis conditions?

- Answer :